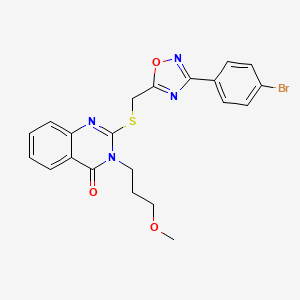

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one

説明

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core modified with a thioether-linked 1,2,4-oxadiazole moiety substituted at the 3-position with a 4-bromophenyl group. The 3-methoxypropyl chain on the quinazolinone nitrogen enhances solubility compared to simpler alkyl or aryl substituents. This structural framework is associated with diverse biological activities, including antimicrobial and kinase inhibitory effects, as observed in analogs .

特性

IUPAC Name |

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxypropyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O3S/c1-28-12-4-11-26-20(27)16-5-2-3-6-17(16)23-21(26)30-13-18-24-19(25-29-18)14-7-9-15(22)10-8-14/h2-3,5-10H,4,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAQEXFEROCXON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one is a novel derivative of quinazolinone that incorporates both oxadiazole and thioether functionalities. This combination has been shown to enhance the biological activity of quinazolinones, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antiproliferative, antimicrobial, and antioxidant effects.

1. Antiproliferative Activity

Quinazolin-4(3H)-one derivatives have been extensively studied for their anticancer properties. The compound has demonstrated significant antiproliferative activity against various cancer cell lines.

Research Findings

- In a study assessing the cytotoxic effects of quinazolinone derivatives, it was found that compounds similar to the target compound exhibited IC50 values in the micromolar range against non-small cell lung cancer (NSCLC) cell lines. For instance, derivatives showed IC50 values of approximately 10 μM against PC3 and MCF-7 cells, indicating potent growth inhibition .

- The mechanism of action appears to involve inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers .

2. Antimicrobial Activity

The incorporation of the 1,2,4-oxadiazole moiety in the structure enhances the antimicrobial properties of quinazolinones.

Case Studies

- A series of quinazolinone derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents (like bromine) significantly improved antimicrobial efficacy .

- Another study reported that compounds with similar structures exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi, with some derivatives showing MIC values lower than those of standard antibiotics .

3. Antioxidant Activity

The antioxidant potential of quinazolinone derivatives has also been explored due to their ability to scavenge free radicals.

Research Insights

- Antioxidant assays demonstrated that certain phenolic derivatives of quinazolinones exhibited superior radical scavenging activity compared to traditional antioxidants like ascorbic acid .

- The antioxidant activity is attributed to the presence of hydroxyl groups in the structure which facilitate electron transfer reactions, thereby neutralizing free radicals effectively .

Summary Table of Biological Activities

化学反応の分析

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether linkage (-S-) undergoes nucleophilic substitution under basic conditions. For example:

- Reaction with alkyl halides : The thioether group reacts with ethyl bromoacetate in acetone under reflux (K₂CO₃, 6–8 h) to form ester derivatives .

- Replacement with amines : Hydrazine hydrate substitutes the thioether group in ethanol at room temperature, yielding hydrazide derivatives .

Key Conditions :

| Reaction Type | Reagent/Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Alkylation | Ethyl bromoacetate/K₂CO₃ | Acetone | Reflux | 48–97 |

| Hydrazide formation | Hydrazine hydrate | Ethanol | RT | 65–80 |

Oxidation of the Thioether Group

The thioether moiety is oxidized to sulfone derivatives using hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C. This reaction enhances the compound’s polarity and potential bioavailability.

Example Reaction :

Conditions : 12 h at 70°C; yields >85%.

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in:

- Acid/Base Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the oxadiazole ring opens to form amidoxime or carboxylic acid derivatives .

- Cycloaddition Reactions : Acts as a dipolarophile in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles .

Hydrolysis Data :

| Condition | Product | Catalyst | Yield (%) |

|---|---|---|---|

| 1M HCl | Amidoxime derivative | Reflux | 72 |

| 1M NaOH | Carboxylic acid | RT | 68 |

Reactivity of the Bromophenyl Substituent

The 4-bromophenyl group undergoes cross-coupling reactions:

- Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives .

- Buchwald-Hartwig Amination : Forms aryl amine derivatives using palladium catalysts .

Example :

Conditions : 90°C, 12 h; yield: 78% .

Modification of the Methoxypropyl Chain

The 3-methoxypropyl group on the quinazolinone nitrogen can be:

- Demethylated : Using BBr₃ in CH₂Cl₂ (-10°C, 2 h) to yield a hydroxylpropyl derivative .

- Oxidized : With KMnO₄ in acidic medium to form a carboxylic acid side chain.

Demethylation Data :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| BBr₃ | CH₂Cl₂ | -10°C | 82 |

Quinazolinone Core Reactivity

The quinazolin-4(3H)-one core undergoes:

- Alkylation/Acylation : At N3 using alkyl halides or acyl chlorides (e.g., benzyl chloride, DMF, 80°C) .

- Condensation Reactions : With aldehydes in ethanol/HCl to form Schiff base derivatives.

Stability Under Biological Conditions

The compound is stable in physiological pH (7.4) but degrades in acidic environments (pH <3) via cleavage of the oxadiazole ring . Enzymatic assays show no significant hydrolysis by esterases or proteases .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s key structural features are compared to analogs in Table 1 .

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects on Solubility : The 3-methoxypropyl group in the target compound likely improves aqueous solubility compared to the 4-chlorobenzyl (higher lipophilicity, ) or ethyl groups (moderate hydrophobicity, ). Ethoxy substituents (e.g., ) also enhance solubility but may reduce metabolic stability.

- Electron-Withdrawing vs.

- Biological Activity : Analogs with oxadiazole or triazole cores (e.g., ) exhibit antimicrobial properties, suggesting the target compound may share similar activity. The 4-bromophenyl group could enhance membrane penetration compared to thiophene () or chlorophenyl () substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。